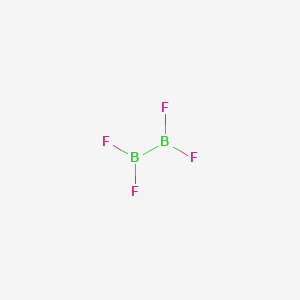
Diboron tetrafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diboron tetrafluoride (B2F4) is a highly reactive and versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a member of the boron halides family and is characterized by its strong Lewis acidity, high electron deficiency, and low boiling point.
Mécanisme D'action
Diboron tetrafluoride acts as a strong Lewis acid due to its electron-deficient boron atoms, which can accept electron pairs from donor molecules. In organic synthesis, diboron tetrafluoride catalyzes reactions by activating the electrophilic center of the substrate and stabilizing the transition state. In catalysis, diboron tetrafluoride acts as a co-catalyst by activating the boron-hydrogen bond and facilitating the transfer of hydride ions. In medicinal chemistry, diboron tetrafluoride induces apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins.
Effets Biochimiques Et Physiologiques
Diboron tetrafluoride has been shown to have low toxicity and low environmental impact. However, its strong Lewis acidity and reactivity can cause skin and eye irritation, respiratory problems, and chemical burns. In medicinal chemistry, diboron tetrafluoride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Diboron tetrafluoride has several advantages for lab experiments, including its high reactivity, low toxicity, and versatility. However, its strong Lewis acidity and reactivity can also pose challenges in handling and storage. Additionally, its high cost and limited availability can limit its use in certain experiments.
Orientations Futures
Future research directions for diboron tetrafluoride include the development of new synthesis methods, the exploration of its potential applications in catalysis and material science, and the investigation of its mechanism of action in medicinal chemistry. Additionally, the development of safer and more efficient handling and storage methods can further enhance its potential applications in various fields.
Méthodes De Synthèse
Diboron tetrafluoride can be synthesized through several methods, including the reaction of boron trifluoride (BF3) with boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). Another common method involves the reaction of boron oxide (B2O3) with hydrogen fluoride (HF) in the presence of a catalyst such as aluminum fluoride (AlF3) or antimony pentachloride (SbCl5).
Applications De Recherche Scientifique
Diboron tetrafluoride has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, material science, and medicinal chemistry. In organic synthesis, diboron tetrafluoride is used as a powerful Lewis acid catalyst for various reactions such as Friedel-Crafts alkylation, Diels-Alder reaction, and Michael addition. In catalysis, diboron tetrafluoride is used as a co-catalyst in various reactions such as olefin polymerization and hydroboration. In material science, diboron tetrafluoride is used as a precursor for the synthesis of boron-containing materials such as boron carbide and boron nitride. In medicinal chemistry, diboron tetrafluoride is used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
13965-73-6 |
|---|---|
Nom du produit |
Diboron tetrafluoride |
Formule moléculaire |
B2F4 |
Poids moléculaire |
97.62 g/mol |
Nom IUPAC |
difluoroboranyl(difluoro)borane |
InChI |
InChI=1S/B2F4/c3-1(4)2(5)6 |
Clé InChI |
WUWOPJNIAKTBSJ-UHFFFAOYSA-N |
SMILES |
B(B(F)F)(F)F |
SMILES canonique |
B(B(F)F)(F)F |
Autres numéros CAS |
13965-73-6 |
Synonymes |
difluoroboranyl-difluoro-borane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



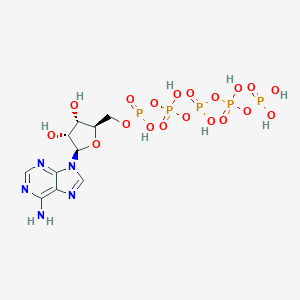
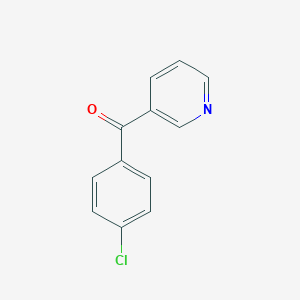
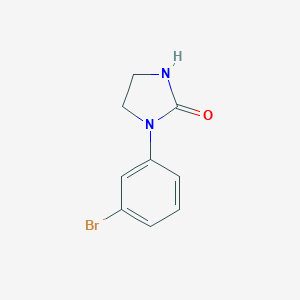
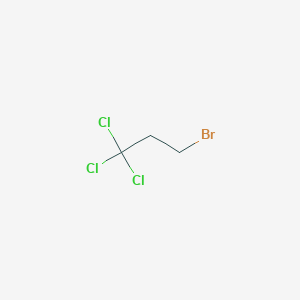
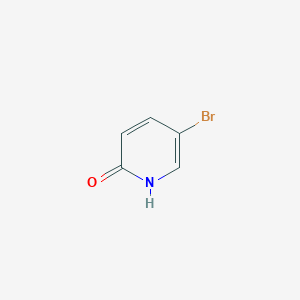
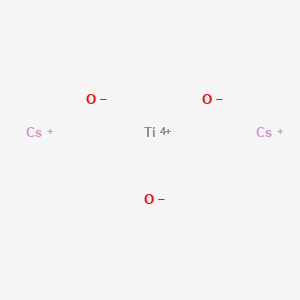
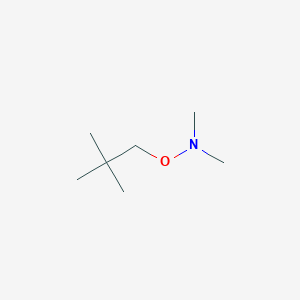
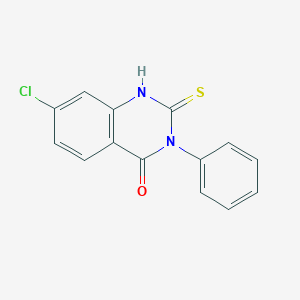
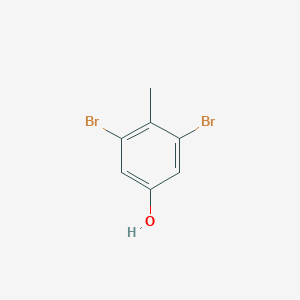
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
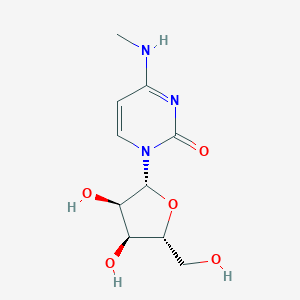
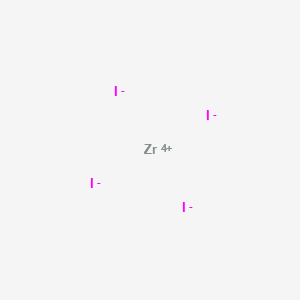
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)